Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIVIPIMYPLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
The precursor, (N-Boc)azetidin-3-one, is converted to an α,β-unsaturated ester intermediate via the Horner–Wadsworth–Emmons (HWE) reaction. This step involves:
- Reacting (N-Boc)azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
- The reaction yields methyl (N-Boc-azetidin-3-ylidene)acetate with a reported yield of approximately 72% after purification by vacuum distillation under reduced pressure.
This intermediate contains the α,β-unsaturated ester moiety necessary for subsequent aza-Michael addition.
Aza-Michael Addition for Boc-Amino Substitution
The critical step for introducing the boc-amino group at the 3-position is the aza-Michael addition of an amine to the α,β-unsaturated ester:
- The α,β-unsaturated ester is reacted with a Boc-protected amine (e.g., Boc-protected azetidine or other Boc-protected heterocyclic amines).
- The reaction is catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Conducted in acetonitrile at around 65 °C for approximately 4 hours.
- This reaction proceeds smoothly under mild conditions, providing the 3-substituted azetidine derivatives in yields ranging from 60% to 75%.
The use of DBU is critical to avoid ester cleavage and side reactions, ensuring selective C–N bond formation.
Protection and Purification
- The Boc groups protect the nitrogen atoms during the synthesis, preventing unwanted side reactions.
- Purification is typically achieved by flash column chromatography or vacuum distillation, depending on the intermediate.
- Characterization is performed by NMR spectroscopy (1H, 13C, and 15N) and IR spectroscopy, confirming the presence of ester and Boc carbonyl groups.
Stock Solution Preparation (For Application Purposes)
For practical usage, stock solutions of this compound can be prepared at various molarities by dissolving precise weights of the compound in appropriate solvents such as DMSO, PEG300, Tween 80, or corn oil, following a stepwise solvent addition to maintain solution clarity.
| Weight of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.09 | 0.82 | 0.41 |
| 5 mg | 20.47 | 4.09 | 2.05 |
| 10 mg | 40.94 | 8.19 | 4.09 |
Note: Volumes are calculated based on molecular weight and desired molarity for stock solutions.
Research Findings and Analysis
- The synthetic route via HWE reaction followed by aza-Michael addition is robust and versatile, allowing the introduction of various Boc-protected amines at the 3-position of the azetidine ring.
- The use of DBU as a promoter in aza-Michael addition avoids ester hydrolysis and side reactions, enabling high yields and purity.
- The reaction conditions (temperature, solvent, catalyst) are mild, making the process suitable for scale-up.
- Spectroscopic analyses confirm the structure and purity of the synthesized compounds, with characteristic IR absorption bands for ester (around 1730 cm⁻¹) and Boc carbonyl groups (around 1690 cm⁻¹).
- The method allows for structural diversification by varying the Boc-protected amine used in the aza-Michael addition step, facilitating the synthesis of a library of azetidine derivatives for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | HWE reaction to form α,β-unsaturated ester | (N-Boc)azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, dry THF, room temp to reflux | ~72 | Purification by vacuum distillation |
| 2 | Aza-Michael addition | α,β-unsaturated ester, Boc-protected amine, DBU, acetonitrile, 65 °C, 4 h | 60–75 | Mild conditions, selective C–N bond formation |
| 3 | Purification and characterization | Flash chromatography or vacuum distillation | — | Confirmed by NMR and IR spectroscopy |
| 4 | Stock solution preparation | Dissolution in DMSO and co-solvents (PEG300, Tween 80, corn oil) | — | Stepwise solvent addition to maintain clarity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate nucleophiles that react with the compound.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Deprotected Amines: Removal of Boc groups yields the corresponding free amines, which can be further functionalized.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its azetidine ring structure allows for diverse functionalization, making it a valuable building block in organic synthesis. The compound can undergo several reactions, including:
- Nucleophilic Substitution : The Boc (tert-butyloxycarbonyl) protecting groups can be selectively removed to yield amines, which are essential in drug synthesis.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures, such as peptides and other heterocycles.
Biological Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that it can be utilized in the development of:
- Antiviral Agents : Its structural properties allow modifications that lead to the creation of antiviral compounds targeting various viral infections.
- Enzyme Inhibitors : The azetidine moiety can interact with enzymes, making it a candidate for developing inhibitors relevant in cancer and metabolic diseases.
Case Studies
-
Synthesis of Azetidine Derivatives
A recent study explored the synthesis of novel azetidine derivatives using this compound as a precursor. The derivatives exhibited promising biological activities, including antimicrobial properties. The research highlighted efficient synthetic routes that facilitated the generation of these derivatives while maintaining high yields and purity levels . -
Drug Development Pathways
Another investigation focused on the role of this compound in synthesizing drugs targeting Janus kinase 3 (JAK3), which is implicated in various autoimmune disorders. The study reported that modifications to the azetidine structure led to compounds with enhanced efficacy and selectivity against JAK3 .
Mechanism of Action
The mechanism of action of ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc groups are removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The strained azetidine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Ring Size : Azetidines (4-membered) exhibit higher ring strain and rigidity compared to piperidines (6-membered), influencing conformational preferences in drug-receptor interactions .
- Protection Strategy: Dual Boc groups in the target compound enhance stability during synthesis compared to mono-protected analogs like Ethyl 1-Boc-azetidine-3-carboxylate .
- Functionality : The ethyl carboxylate enables further derivatization (e.g., hydrolysis to acids), while the Boc-protected amine serves as a latent nucleophile .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Biological Activity
Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from various scientific studies.
1. Chemical Structure and Properties
This compound features a bicyclic azetidine structure with two Boc (tert-butyloxycarbonyl) protecting groups. The molecular formula is with a molecular weight of approximately 239.28 g/mol. The compound is characterized by its stability and solubility, making it suitable for further chemical modifications.
2. Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through the cyclization of appropriate precursors, often involving nucleophilic substitution reactions.
- Boc Protection : The amine functionalities are protected using Boc groups to enhance stability during subsequent reactions.
- Carboxylation : The introduction of the carboxylate moiety is performed through carboxylation reactions, often utilizing carbon dioxide or other carboxylic acid derivatives.
The detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Azetidine precursors |
| 2 | Boc Protection | Boc anhydride |
| 3 | Carboxylation | CO₂ or carboxylic acid derivatives |
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds derived from azetidine have shown to inhibit key signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several case studies have investigated the biological activities of azetidine derivatives:
- Study on Anticancer Activity : A recent study demonstrated that azetidine derivatives displayed IC50 values ranging from 0.67 µM to 1.95 µM against various cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 (liver) | 1.18 |
| Compound B | MCF7 (breast) | 0.80 |
| Compound C | PC-3 (prostate) | 0.67 |
- Gametocidal Activity : Other studies have reported that azetidine derivatives exhibit gametocidal properties, suggesting their potential use in reproductive health applications .
4. Applications in Drug Development
This compound has been explored as a potential building block for various pharmaceutical applications:
- Antibody-Drug Conjugates (ADCs) : The compound serves as a non-cleavable linker in ADCs, enhancing the delivery of cytotoxic agents directly to cancer cells .
- PROTAC Synthesis : It is also utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins involved in disease processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential Boc-protection of azetidine derivatives. For example, azetidine-3-carboxylate intermediates undergo Boc-protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) critically affect regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the dual-Boc-protected product .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the Boc groups. Avoid exposure to moisture, acids, or bases, as these can deprotect the Boc moieties. Use desiccants in storage vials and monitor stability via periodic HPLC analysis .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Confirm structure and purity using:
- ¹H/¹³C NMR : Key signals include Boc tert-butyl groups (δ ~1.4 ppm for CH₃) and azetidine ring protons (δ 3.5–4.5 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <3 ppm mass error.
- FT-IR : Look for Boc carbonyl stretches (≈1700 cm⁻¹) and ester C=O (≈1740 cm⁻¹). Cross-reference with synthetic intermediates to confirm dual Boc protection .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Methodological Answer : Conflicting NMR signals may arise from residual solvents, rotamers due to restricted rotation in the azetidine ring, or partial Boc deprotection. Strategies include:
- Variable Temperature NMR : Assess signal coalescence at elevated temperatures to identify dynamic processes.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign stereochemistry.
- Control Experiments : Compare with Boc-deprotected analogs to isolate spectral discrepancies .
Q. What strategies optimize the coupling efficiency of this compound in peptide or ADC (Antibody-Drug Conjugate) synthesis?
- Methodological Answer : As an ADC linker precursor, activate the ester group via hydrolysis to the carboxylic acid (using LiOH/THF/H₂O), followed by amidation with a drug payload. Use coupling agents like HATU or EDCI with HOAt to enhance efficiency. Monitor reaction progress via LC-MS and optimize pH (6–8) to avoid Boc group cleavage .
Q. How do steric and electronic effects of the dual Boc groups impact reactivity in nucleophilic substitutions?
- Methodological Answer : The Boc groups increase steric hindrance, slowing nucleophilic attack at the azetidine nitrogen. Electronic effects from the electron-withdrawing carbamate reduce ring strain, stabilizing the azetidine. To enhance reactivity:
- Deprotect selectively : Use TFA in DCM to remove one Boc group, generating a reactive amine intermediate.
- Employ microwave-assisted synthesis : Accelerate slow reactions under controlled thermal conditions .
Q. What are the implications of observed impurities in HPLC traces, and how can they be mitigated?
- Methodological Answer : Common impurities include mono-Boc derivatives (incomplete protection) or hydrolysis products. Mitigation steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
